N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide
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Overview
Description
N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide is a heterocyclic compound that features a bromine atom and a propionamide group attached to a cyclopenta[c]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with alkylating agents . The reaction conditions often involve the use of bases such as triethylamine and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of reduced derivatives with the bromine atom intact.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide involves its interaction with molecular targets such as protein kinases and calcium channels. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but lacks the bromine atom and propionamide group.
Cyclopenta[b]pyridin-5-one analogues: Formed through oxidation reactions and have a similar core structure.
Uniqueness
N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide is unique due to the presence of the bromine atom and propionamide group, which confer distinct chemical reactivity and biological activity compared to other cyclopenta[c]pyridine derivatives .
Properties
CAS No. |
1428651-88-0 |
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Molecular Formula |
C11H13BrN2O |
Molecular Weight |
269.14 g/mol |
IUPAC Name |
N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propanamide |
InChI |
InChI=1S/C11H13BrN2O/c1-2-11(15)14-10-4-3-7-8(10)5-13-6-9(7)12/h5-6,10H,2-4H2,1H3,(H,14,15) |
InChI Key |
HIDZFNBMRXJMCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C=NC=C12)Br |
Origin of Product |
United States |
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